molecular formula C14H14BrNO3 B11774042 Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11774042
M. Wt: 324.17 g/mol
InChI Key: RULRFOMLCQMSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 2-methylquinoline, bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Oxidizing the 4th position to introduce the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Reacting the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Using reagents like sodium azide or primary amines in polar solvents.

    Reduction: Employing sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Hydrolysis: Using hydrochloric acid or sodium hydroxide in aqueous solutions.

Major Products Formed

    Substitution: Formation of 6-amino or 6-thio derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
  • Ethyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
  • Ethyl 2-(6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Uniqueness

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their efficacy as drugs.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H14BrNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3

InChI Key

RULRFOMLCQMSTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Br)C

Origin of Product

United States

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